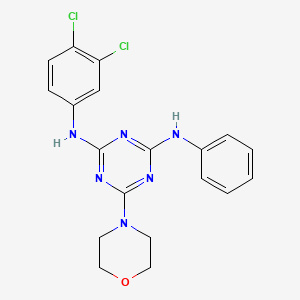
N2-(3,4-dichlorophenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the 1,3,5-triazine class, which is notable for a wide range of biological and pharmaceutical activities due to their versatile chemical structure. Triazines and their derivatives have been explored for various applications, emphasizing the importance of understanding their synthesis, molecular structure, and properties.
Synthesis Analysis
The synthesis of triazine derivatives typically involves cyclization reactions, with precursors like dichlorotriazine reacting with different amines to introduce various substituents. For example, reactions involving chloro-substituted triazines with morpholine and other amines have been developed to synthesize specific triazine derivatives with potential biological activities (Rao et al., 2022).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study highlighted the synthesis of a series of pyrimidine derivatives linked with morpholinophenyl groups, showcasing the potential of such compounds in larvicidal activity. The compounds demonstrated significant activity against third instar larvae, indicating their potential in pest control applications (Gorle et al., 2016).
- Research on rhenium(I) polypyridine complexes appended with a diaminoaromatic moiety revealed their use as phosphorogenic sensors for nitric oxide (NO). These complexes showed high reaction selectivity to NO and were effectively internalized by cells, highlighting their potential in biological sensing and imaging applications (Choi et al., 2014).
Biological Applications
- A novel approach to the synthesis of C-substituted morpholines and other heterocycles using α-phenylvinylsulfonium salts was reported. This method could be applied in the development of new pharmacologically active molecules, showing the versatility of N2-(3,4-dichlorophenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine as a precursor in synthetic organic chemistry (Matlock et al., 2015).
- The construction of water-soluble neurokinin-1 receptor antagonists demonstrated the chemical flexibility of triazine derivatives in producing potent pharmacological agents suitable for both intravenous and oral administration, showing promise in treatments for emesis and depression (Harrison et al., 2001).
Environmental Applications
- A study utilized a low-cost biosorbent for the removal of pesticides from wastewater, showcasing the environmental applications of triazine derivatives. This research indicates the potential of such compounds in developing sustainable methods for water treatment and pollution control (Boudesocque et al., 2008).
Advanced Materials
- Investigations into the synthesis and characterization of new heat-resistant polyamides bearing an s-triazine ring under green conditions highlighted the application of such compounds in creating advanced materials with excellent thermal stability and flame retardancy (Dinari & Haghighi, 2017).
Safety And Hazards
- The compound’s safety profile, toxicity, and potential hazards should be assessed.
- Consult safety data sheets and relevant literature for detailed information.
Zukünftige Richtungen
- Investigate its potential as a drug candidate or probe for specific biological pathways.
- Explore modifications to enhance its properties or reduce toxicity.
Eigenschaften
IUPAC Name |
2-N-(3,4-dichlorophenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N6O/c20-15-7-6-14(12-16(15)21)23-18-24-17(22-13-4-2-1-3-5-13)25-19(26-18)27-8-10-28-11-9-27/h1-7,12H,8-11H2,(H2,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWGSXOOWUZPEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)Cl)Cl)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(3,4-dichlorophenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

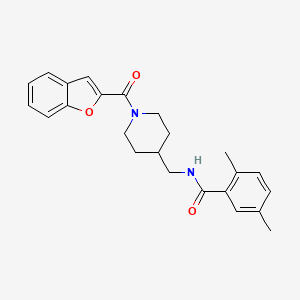
![2-(methylsulfanyl)-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride](/img/structure/B2488874.png)

![5-(6-Methylpyrimidin-4-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride](/img/structure/B2488877.png)
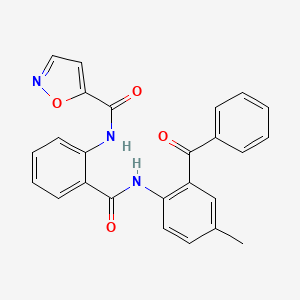
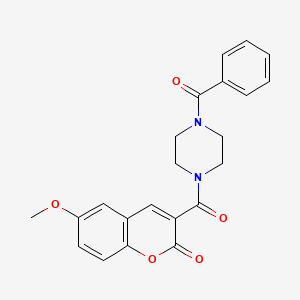
![4-amino-2-(ethylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2488882.png)
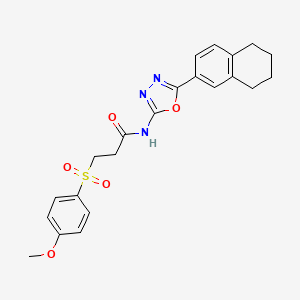
![N-(3,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2488885.png)
![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2488888.png)

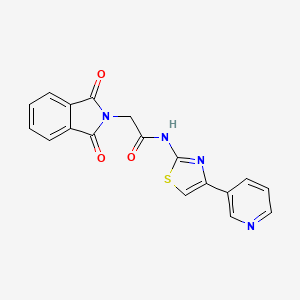

![7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2488895.png)